Nicotinic Acid-d3 (major)

Isotope Dilution Mass Spectrometry Internal Standard Validation Analytical Chemistry

Nicotinic Acid-d3 (major) is a deuterated internal standard essential for accurate nicotinic acid quantification by LC-MS/MS. With a +3 Da mass shift, it co-elutes identically with the unlabeled analyte, correcting for extraction variability, ion suppression, and instrument drift. Critical for isotope dilution mass spectrometry (ID-MS) in clinical monitoring, pharmaceutical development, and metabolomics. Where unlabeled nicotinic acid is indistinguishable from the target analyte, this labeled analog provides the analytical specificity required for reliable, high-precision data in complex biological matrices.

Molecular Formula C6H5NO2
Molecular Weight 126.129
CAS No. 861405-75-6
Cat. No. B564995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotinic Acid-d3 (major)
CAS861405-75-6
Synonyms3-Pyridinecarboxylic Acid-d3;  3-Carboxylpyridine-d3;  3-Carboxypyridine-d3;  Akotin-d3;  Apelagrin-d3;  Niacin-d3;  Niacor-d3;  Niaspan-d3;  Nicacid-d3;  Pelonin-d3;  Vitamin B3-d3;  Vitamin B5-d3;  Wampocap-d3;  β-Pyridinecarboxylic Acid-d3; 
Molecular FormulaC6H5NO2
Molecular Weight126.129
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)O
InChIInChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1D,3D,4D
InChIKeyPVNIIMVLHYAWGP-IWDQAABOSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nicotinic Acid-d3 (Major) CAS 861405-75-6: A Deuterated Internal Standard for LC-MS/MS Quantification


Nicotinic Acid-d3 (major) is a stable isotope-labeled analog of nicotinic acid (niacin, vitamin B3). It is a deuterated pyridinecarboxylic acid with the molecular formula C6H2D3NO2 and a molecular weight of approximately 126.13 g/mol, which is ~3 amu greater than its unlabeled counterpart . This mass difference enables its use as an internal standard in mass spectrometry-based quantitative assays, where it co-elutes with unlabeled nicotinic acid but is distinguishable by its mass-to-charge ratio (m/z) . Its primary role is to correct for variability in sample preparation, instrument response, and matrix effects, thereby enhancing the accuracy and precision of nicotinic acid quantification in complex biological matrices [1].

Why Unlabeled Nicotinic Acid Cannot Substitute for Nicotinic Acid-d3 (Major) in Quantitative Analysis


The interchangeable use of unlabeled nicotinic acid for its deuterated analog Nicotinic Acid-d3 (major) is precluded by fundamental analytical chemistry requirements. In LC-MS/MS workflows, the internal standard must be chemically identical to the analyte to mimic its behavior during sample preparation and chromatographic separation, yet have a distinct mass for detection [1]. Unlabeled nicotinic acid is indistinguishable from the target analyte in the mass spectrometer, making it useless for normalization. Conversely, Nicotinic Acid-d3 provides a precise +3 Da mass shift, allowing it to serve as an ideal internal standard that corrects for sample loss and ion suppression without interference . Furthermore, in complex biological matrices like serum or plasma, where endogenous nicotinic acid is present, using the labeled analog is essential for accurate quantification via isotope dilution mass spectrometry (ID-MS), a method considered a primary standard of measurement [2].

Quantitative Differentiation of Nicotinic Acid-d3 (Major) vs. Closest Analogs


Isotopic Purity and Enrichment for Reliable Quantification

Nicotinic Acid-d3 (major) is specified with an isotopic purity of >98 atom % D, which is a critical parameter for ensuring the accuracy of isotope dilution mass spectrometry (ID-MS) . A lower isotopic purity would introduce significant error from unlabeled analyte in the internal standard solution. In contrast, the unlabeled nicotinic acid baseline has no isotopic enrichment, and while other labeled analogs like nicotinic acid-d4 exist, the d3 form is specifically utilized in validated methods, demonstrating its suitability for robust, multi-analyte panels [1].

Isotope Dilution Mass Spectrometry Internal Standard Validation Analytical Chemistry

Co-Elution and Matrix Effect Compensation in Biological Matrices

In a validated UPLC-HILIC-MS/MS method for analyzing nicotine and its metabolites in neonatal serum, the use of a deuterated internal standard cocktail, including Nicotinic Acid-d3, resulted in matrix effects of <20% and a mean extraction recovery ranging from 78.0–104.3% for the entire panel [1]. This is a significant improvement over generic, non-deuterated internal standards or external calibration, which cannot adequately correct for ion suppression or enhancement, a common challenge in complex biological samples where matrix effects can exceed 100% variation [2].

LC-MS/MS Bioanalysis Matrix Effect Method Validation

Performance in Validated Multi-Analyte LC-MS/MS Assays

Nicotinic Acid-d3 (major) is a critical component of a validated, highly multiplexed UPLC-HILIC-MS/MS method capable of simultaneously quantifying eight analytes (nicotine and metabolites) in human serum [1]. The method, which uses NIC-d3 and other labeled analogs, achieved robust performance with all calibration curves exhibiting R² ≥ 0.99 and intra- and inter-assay imprecision of <20% across the analytical range [1]. This contrasts with less sensitive or specific methods, such as microbiological assays or colorimetric methods, which have been historically used for niacin analysis but suffer from lower specificity and are not suitable for multi-analyte LC-MS/MS workflows [2].

Clinical Toxicology Method Validation Multi-Analyte Panel

Key Applications for Nicotinic Acid-d3 (Major) in Bioanalysis and Metabolomics


Stable Isotope-Labeled Internal Standard (SIL-IS) for Quantitative LC-MS/MS in Biological Matrices

Nicotinic Acid-d3 (major) is the preferred internal standard for the accurate quantification of nicotinic acid and its metabolites in complex biological matrices such as serum, plasma, and urine. Its near-identical physicochemical properties to the target analyte ensure co-elution, thereby compensating for variations in extraction recovery and ion suppression/enhancement. Its validated performance in methods demonstrating minimal matrix effects (<20%) and high precision makes it essential for obtaining reliable data in pharmacokinetic studies and clinical monitoring [1].

Isotope Dilution Mass Spectrometry (ID-MS) for Reference Measurement Procedures

As a primary method of measurement, ID-MS provides the highest standard of accuracy for quantifying niacin in complex food and supplement matrices. The use of a highly pure (>98 atom % D) deuterated standard like Nicotinic Acid-d3 is a strict requirement for this technique. It allows for the correction of analyte loss during sample preparation (e.g., alkaline hydrolysis) and matrix interferences, enabling the development of candidate reference methods for nutritional content analysis and metrology [2].

Multi-Analyte Panel Development for Metabolomics and Toxicology

Nicotinic Acid-d3 (major) is a suitable and proven component in targeted metabolomics and toxicology assays requiring the simultaneous quantification of multiple analytes. Its compatibility with UPLC-MS/MS and HILIC chromatography, as demonstrated in validated methods for nicotine metabolite panels, shows it can be integrated into broader workflows for studying metabolic pathways. This allows for robust, high-throughput analysis of large sample cohorts, as evidenced by its use in studies with over 2,000 clinical samples [1].

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